molecular formula C18H19N3O4S B4708546 2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B4708546
M. Wt: 373.4 g/mol
InChI Key: DOYDFTGTEIUMQS-UHFFFAOYSA-N
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Description

“2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as sulfonamide and phenylbutan, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Sulfonamide Group: This step involves the reaction of the quinoxaline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Phenylbutan Moiety: This can be done through a Friedel-Crafts alkylation reaction using a phenylbutan halide.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylbutan moiety.

    Reduction: Reduction reactions could target the quinoxaline core or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: Possible application as an inhibitor of specific enzymes.

    Antimicrobial Activity: Evaluation of its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new drugs.

    Cancer Research: Investigation of its effects on cancer cell lines.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential role in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” would depend on its specific biological target. Generally, it may involve:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Cellular Pathways: Influence on cellular processes such as apoptosis, cell proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or aliphatic systems.

Uniqueness

The uniqueness of “2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoxaline or sulfonamide derivatives.

Properties

IUPAC Name

2,3-dioxo-N-(4-phenylbutan-2-yl)-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12(7-8-13-5-3-2-4-6-13)21-26(24,25)14-9-10-15-16(11-14)20-18(23)17(22)19-15/h2-6,9-12,21H,7-8H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYDFTGTEIUMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

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